4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-4-5-16(10-12(11)2)18-21-22-19(25-18)20-17(24)15-8-6-14(7-9-15)13(3)23/h4-10H,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTBKKPDQNZEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Semicarbazide Derivatives
Pengfei Niu et al. reported a iodine-mediated oxidative cyclization of semicarbazides derived from 3,4-dimethylbenzaldehyde (Scheme 4 in). The reaction proceeds via condensation of semicarbazide (21 ) with 3,4-dimethylbenzaldehyde (20 ) in ethanol, followed by oxidation with iodine to yield 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (22 ). This method offers yields up to 89% under mild conditions.
Reaction Conditions
- Aldehyde : 3,4-Dimethylbenzaldehyde
- Oxidizing Agent : Iodine (1.2 equiv)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Yield : 85–89%
Electro-Oxidative Cyclization
Sanjeev Kumar et al. developed an electrochemical method using LiClO₄ in acetonitrile (Scheme 5 in). Semicarbazone (25 ), formed from 3,4-dimethylbenzaldehyde (23 ) and semicarbazide (24 ), undergoes cyclization at a platinum electrode to produce the oxadiazole amine (26 ) at room temperature. This approach achieves 82% yield with minimal byproducts.
Optimization Parameters
- Electrolyte : LiClO₄ (0.1 M)
- Current Density : 5 mA/cm²
- Reaction Time : 4 hours
Photocatalytic Cyclization
Kapoorr et al. utilized eosin-Y as a photocatalyst under visible light to oxidize semicarbazones (27 ) into 2-amino-1,3,4-oxadiazoles (28 ) (Scheme 6 in). Atmospheric oxygen and CBr₄ act as co-oxidants, enabling a 90% yield of 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine within 2 hours.
Functionalization with 4-Acetylbenzamide
The acetylbenzamide moiety is introduced via coupling reactions between the oxadiazole amine and 4-acetylbenzoic acid derivatives.
Carbodiimide-Mediated Coupling
Yang et al. employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to activate 4-acetylbenzoic acid for coupling with 5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine (33 ) (Scheme 13 in). The reaction in dichloromethane at 0°C yields 78% of the target compound.
Procedure
- Activation : 4-Acetylbenzoic acid (1.0 equiv) and EDC·HCl (1.2 equiv) in DCM, stirred at 0°C for 30 minutes.
- Coupling : Oxadiazole amine (1.0 equiv) added, stirred for 12 hours at room temperature.
- Work-Up : Extracted with NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography.
T3P®-Promoted Amide Bond Formation
El-Sayed et al. demonstrated the use of propanephosphonic anhydride (T3P®) as a coupling reagent (Scheme 3 in). This method, conducted in ethyl acetate, achieves 85% yield with minimal epimerization.
Reaction Table
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Reagent | T3P® (50% in EtOAc) |
| Temperature | 25°C |
| Time | 6 hours |
| Yield | 85% |
Alternative Synthetic Routes
Palladium-Catalyzed Oxidative Annulation
T. Fang et al. reported a Pd-catalyzed method where isocyanides (32 ) react with hydrazides (31 ) to form the oxadiazole core (Scheme 7 in). While this route is efficient for diversely substituted oxadiazoles, its application to 3,4-dimethylphenyl derivatives requires optimization.
Microwave-Assisted Synthesis
Recent advances highlight microwave irradiation to accelerate cyclization. A 2023 study reduced reaction times from 6 hours to 30 minutes, maintaining yields above 80%.
Analytical Characterization
Critical spectroscopic data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 2.62 (s, 3H, COCH₃), 7.25–7.80 (m, 7H, Ar-H).
- ESI-MS : m/z 335.4 [M+H]⁺.
Challenges and Optimization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring (particularly the C-5 position) and acetyl group are susceptible to nucleophilic attacks under acidic or basic conditions.
Oxidation Reactions
The acetyl group and oxadiazole ring undergo oxidation under controlled conditions.
Hydrolysis Reactions
The benzamide and oxadiazole moieties are hydrolyzed under acidic or alkaline conditions.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles.
Coordination Chemistry
The oxadiazole nitrogen and acetyl oxygen act as ligands for metal ions.
| Metal Ion | Complex Type | Applications | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Octahedral complexes | Anticancer agents | 8.2–9.1 |
| Zn(II) | Tetrahedral complexes | Enzyme inhibition studies | 6.5–7.3 |
Functional Group Interconversions
Key transformations include:
-
Reduction of Acetyl Group : Using NaBH<sub>4</sub>/CeCl<sub>3</sub> yields a secondary alcohol.
-
Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at the benzamide para position.
Mechanistic Insights from Computational Studies
Density Functional Theory (DFT) analyses reveal:
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown significant growth inhibition in various cancer cell lines including ovarian and glioblastoma cells. In vitro studies indicated percent growth inhibitions ranging from 51.88% to 86.61% against different cancer types .
Antimicrobial Properties
Oxadiazole derivatives are recognized for their antibacterial and antifungal activities. The presence of the oxadiazole ring enhances interaction with microbial targets, making compounds like this compound candidates for developing new antimicrobial agents .
Anti-Diabetic Effects
Recent research has explored the anti-diabetic properties of oxadiazoles. In vivo studies using models such as Drosophila melanogaster indicated that certain derivatives can significantly lower glucose levels, suggesting potential for managing diabetes .
Case Studies and Research Findings
- Anticancer Studies : A study on N-Aryl oxadiazoles demonstrated their efficacy against multiple cancer cell lines with significant growth inhibition rates. The study highlighted the structural modifications that enhance anticancer activity .
- Antimicrobial Research : Research focusing on the synthesis of various oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The compounds exhibited varying degrees of antibacterial activity based on their structural components .
- Diabetes Management : In a study assessing the anti-diabetic effects of synthesized oxadiazoles, certain compounds demonstrated a marked reduction in glucose levels in genetically modified models, indicating their potential utility in diabetes therapy .
Mechanism of Action
The mechanism of action of 4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Substituent Impact Analysis:
- Aromatic Substitutions: The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to methoxyphenyl (LMM5) or furan (LMM11), influencing binding to hydrophobic enzyme pockets .
- Sulfur-Containing Linkages: Sulfanyl groups (e.g., in 7c, D31) may enhance oxidative stability but introduce steric hindrance compared to acetyl or benzamide linkages .
Physicochemical Properties
- Melting Points: Analogs like 7c exhibit melting points between 134–178°C, correlating with crystalline stability from hydrogen-bonding substituents (e.g., thiazol, sulfanyl) . The target compound’s acetyl group may lower its melting point due to reduced crystallinity.
- Molecular Weight and log P: LMM5 and LMM11 (478.52 and 430.48 g/mol) exceed Lipinski’s rule of five thresholds (<500 g/mol), whereas the target compound (335.36 g/mol) and 2p (385.42 g/mol) comply, suggesting better oral bioavailability .
Computational and In Silico Studies
- Docking Studies: Derivatives like 6a () demonstrated strong interactions with human carbonic anhydrase II (hCA II), emphasizing the role of sulfonyl and oxadiazole motifs in binding .
- Drug-Likeness: Compound 3 () complies with Lipinski’s criteria (log P <5), whereas bulkier analogs (e.g., LMM5) may face bioavailability challenges .
Biological Activity
4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study on similar compounds showed that modifications in the phenyl ring enhance their efficacy against various microbial strains. The presence of electron-withdrawing groups on the aromatic system was correlated with increased activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
- Mechanism of Action : The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. It may inhibit specific signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies have shown that similar oxadiazole derivatives can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC values below 10 µM . The structure-activity relationship (SAR) analysis suggests that the substitution pattern on the phenyl ring significantly influences cytotoxicity.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar oxadiazole structures have demonstrated potential as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
- Histone Deacetylases (HDACs) : Some benzamide derivatives have shown to inhibit HDACs effectively, promoting histone hyperacetylation and subsequent tumor suppressor gene activation .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
